molecular formula C19H24N4O4S2 B2596589 N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-22-5

N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2596589
CAS No.: 898460-22-5
M. Wt: 436.55
InChI Key: NTBROGCOXBLAEP-UHFFFAOYSA-N
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Description

N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a pyridin-4-ylmethyl group and a thiophen-2-ylsulfonyl-substituted piperidine moiety. The thiophene sulfonyl group may enhance metabolic stability and binding interactions, while the pyridine ring could influence solubility and target engagement.

Properties

IUPAC Name

N'-(pyridin-4-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-6-9-20-10-7-15)21-11-8-16-4-1-2-12-23(16)29(26,27)17-5-3-13-28-17/h3,5-7,9-10,13,16H,1-2,4,8,11-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBROGCOXBLAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S and a molecular weight of 358.5 g/mol. The presence of a pyridine ring and a thiophene sulfonyl moiety contributes to its unique electronic properties, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol
CAS Number2034587-25-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Intermediate Amides : The initial step includes the preparation of amides from pyridine-4-carboxylic acid and thiophene-2-carboxylic acid.
  • Oxalamide Formation : The amides are reacted with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Anticancer Activity

Research has indicated that derivatives of oxalamides, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures were effective in inhibiting tumor growth in various cancer cell lines by inducing apoptosis through caspase activation .

Anticonvulsant Properties

The anticonvulsant activity of related compounds has been documented, with some derivatives showing efficacy in reducing seizure activity in animal models. This suggests that this compound may also possess similar properties, potentially through modulation of neurotransmitter levels such as GABA .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways linked to cancer and neurodegenerative diseases. For instance, it may interact with poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair processes .

The biological effects of this compound are thought to involve:

  • Molecular Interactions : The compound can form stable complexes with target proteins through hydrogen bonding and π–π interactions.
  • Pathway Modulation : It may alter cellular signaling pathways by inhibiting or activating specific enzymes, leading to changes in cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Activity : A derivative exhibited a significant reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.
Study ReferenceCell Line TestedIC50 (µM)Effect
MCF715Apoptosis induction
U87MG20Inhibition of growth

Comparison with Similar Compounds

Antiviral Oxalamides

Several oxalamides in the evidence exhibit antiviral activity, particularly against HIV:

  • BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): This CD4-mimetic compound demonstrates enhanced binding to viral glycoproteins due to its bicyclic indenyl system and guanidinomethyl group, which promote ionic interactions . In contrast, the target compound’s piperidine-thiophene sulfonyl moiety may offer distinct steric and electronic properties for viral entry inhibition.
  • Compound 27 (N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide): Features a thiazole ring and hydroxymethyl group, which likely contribute to hydrogen bonding and cellular uptake.

Table 1: Structural and Functional Comparison of Antiviral Oxalamides

Compound Key Substituents Notable Features Potential Advantages
Target Compound Pyridin-4-ylmethyl, thiophene sulfonyl Enhanced stability via sulfonyl group Possible dual targeting (viral/host)
BNM-III-170 Indenyl, guanidinomethyl Strong ionic interactions High-affinity binding to gp120
Compound 27 Thiazole, hydroxymethyl Hydrogen-bonding capacity Improved cellular permeability

Flavoring Oxalamides

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are approved as umami flavoring agents. Key differences from the target compound include:

  • Regulatory Safety: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with margins of safety exceeding 500 million due to rapid metabolism and low exposure levels . Structural analogs with pyridin-4-ylmethyl groups (as in the target) are untested but may require rigorous toxicological evaluation.

Table 2: Comparison with Flavoring Oxalamides

Compound Key Substituents Metabolic Stability Regulatory Status
Target Compound Thiophene sulfonyl, pyridin-4-yl Unknown Not evaluated
S336 Dimethoxybenzyl, pyridin-2-yl High (no amide hydrolysis) Globally approved (FEMA)

Pharmacokinetic and Metabolic Considerations

  • Metabolism : Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide undergo rapid hepatic metabolism without amide bond cleavage, favoring safety . The target compound’s thiophene sulfonyl group may resist esterase activity but could form sulfone metabolites.
  • Bioavailability : Compounds with pyridin-2-yl groups (e.g., S336) show poor oral bioavailability due to first-pass metabolism . The pyridin-4-ylmethyl group in the target compound might alter absorption or distribution, though this remains speculative without data.

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